molecular formula C17H9N3O B14285910 3-(2-Phenyl-4H-pyran-4-ylidene)prop-1-ene-1,1,2-tricarbonitrile CAS No. 138827-88-0

3-(2-Phenyl-4H-pyran-4-ylidene)prop-1-ene-1,1,2-tricarbonitrile

Cat. No.: B14285910
CAS No.: 138827-88-0
M. Wt: 271.27 g/mol
InChI Key: FNBQMYVEOGAREF-UHFFFAOYSA-N
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Description

3-(2-Phenyl-4H-pyran-4-ylidene)prop-1-ene-1,1,2-tricarbonitrile is a chemical compound characterized by its unique structure, which includes a phenyl group attached to a pyran ring and a propene chain with three cyano groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenyl-4H-pyran-4-ylidene)prop-1-ene-1,1,2-tricarbonitrile typically involves the condensation of 2-phenyl-4H-pyran-4-one with malononitrile in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenyl-4H-pyran-4-ylidene)prop-1-ene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Phenyl-4H-pyran-4-ylidene)prop-1-ene-1,1,2-tricarbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Phenyl-4H-pyran-4-ylidene)prop-1-ene-1,1,2-tricarbonitrile is unique due to its combination of a phenyl group, a pyran ring, and multiple cyano groups. This structure imparts specific chemical properties, such as high reactivity and potential biological activity, making it distinct from other similar compounds .

Properties

138827-88-0

Molecular Formula

C17H9N3O

Molecular Weight

271.27 g/mol

IUPAC Name

3-(2-phenylpyran-4-ylidene)prop-1-ene-1,1,2-tricarbonitrile

InChI

InChI=1S/C17H9N3O/c18-10-15(16(11-19)12-20)8-13-6-7-21-17(9-13)14-4-2-1-3-5-14/h1-9H

InChI Key

FNBQMYVEOGAREF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C(C#N)C#N)C#N)C=CO2

Origin of Product

United States

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